(S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

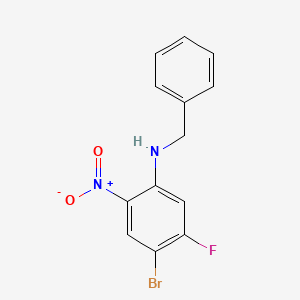

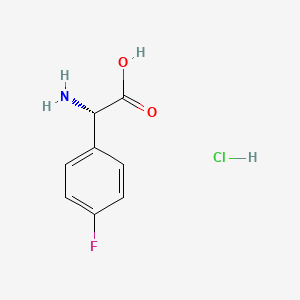

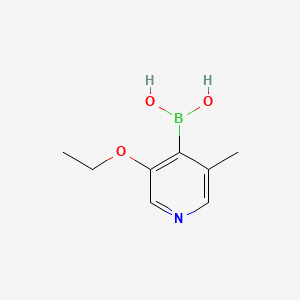

This compound is a derivative of amino acids, specifically an amino acid with a 4-fluoro-phenyl group attached. Fluorinated compounds are often used in pharmaceuticals due to their unique properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a 4-fluoro-phenyl group (a benzene ring with a fluorine atom attached at the 4th position) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. For example, under acidic conditions, the carboxylic acid group could potentially be protonated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are often polar and can form hydrogen bonds .Scientific Research Applications

Chiral Derivatization Agent : (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride has been utilized as a derivatizing chiral agent. Its enantiomers can be distinguished, and the enantiomeric excess of secondary alcohols can be determined by 19F NMR spectra of the corresponding esters (Hamman et al., 1987).

Structural Analysis of Derivatives : The compound is involved in the synthesis of various molecular structures, such as ortho-fluorophenylglycine. These compounds exhibit interesting structural characteristics like planarity and specific dihedral angles, contributing to crystallography studies (Burns & Hagaman, 1993).

Synthesis of Pharmacologically Active Compounds : It plays a role in the synthesis of compounds with potential biological activities. This includes processes like hydrogenation and N-alkylation, leading to compounds of interest in medicinal chemistry (Vaid et al., 2012).

Synthesis of Phosphonic Acid Analogues : The compound has been used in synthesizing phosphonic acid analogues of phenylglycine with potential biological activity, highlighting its utility in developing new molecular entities for drug discovery (Wanat et al., 2020).

Development of Analytical Methods : It has applications in developing sensitive methods for the determination of amino compounds, indicating its importance in analytical chemistry and environmental studies (You et al., 2006).

Antitumor Evaluation : Derivatives of this compound have been evaluated for their antitumor properties, showcasing the compound's role in cancer research (Racané et al., 2006).

Antimicrobial Activity : Some synthesized fluorinated compounds related to this chemical have shown promising antimicrobial activity, underscoring its relevance in microbiology and infectious diseases research (Sathe et al., 2011).

Fluorimetric Determination : It is used in fluorimetric methods for determining secondary amino acids, emphasizing its application in biochemistry and molecular biology (Imai & Watanabe, 1981).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704222 |

Source

|

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-15-4 |

Source

|

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)

![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)